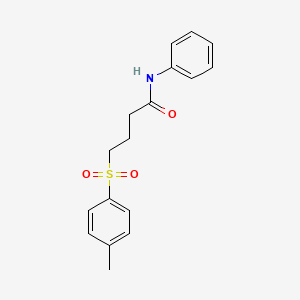

N-phenyl-4-tosylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-phenyl-4-tosylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a tosyl group attached to the butanamide chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-tosylbutanamide typically involves the reaction of 4-tosylbutanoyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{4-tosylbutanoyl chloride} + \text{aniline} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-phenyl-4-tosylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: N-phenylbutanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-phenyl-4-tosylbutanamide is a chemical compound with applications in scientific research, including uses as an intermediate in synthesizing complex organic molecules and in studying enzyme inhibition and protein-ligand interactions. It is also used in the production of specialty chemicals and materials. In vivo studies suggest that this compound can reduce inflammation and pain in animal models, though further research is needed to fully understand its biochemical and pharmacological activities.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

- Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones. Common reagents for this process include hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

- Reduction: Reduction reactions can convert the amide group to an amine group. Lithium aluminum hydride or sodium borohydride are common reducing agents for this type of reaction. The major product of this reaction is N-phenylbutanamide.

- Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or thiols in the presence of a base.

Bioactive Compounds and Polyphenols

Mécanisme D'action

The mechanism of action of N-phenyl-4-tosylbutanamide involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

N-phenylbutanamide: Lacks the tosyl group, making it less reactive in certain chemical reactions.

N-tosylbutanamide: Lacks the phenyl group, reducing its ability to engage in π-π interactions.

N-phenyl-4-methylbutanamide: The methyl group instead of the tosyl group alters its chemical reactivity and biological activity.

Uniqueness: N-phenyl-4-tosylbutanamide is unique due to the presence of both the phenyl and tosyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Activité Biologique

N-phenyl-4-tosylbutanamide is a compound of increasing interest in medicinal chemistry, particularly for its biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods that involve the reaction of tosyl chloride with an appropriate amine. The structural formula is characterized by a phenyl group attached to a butanamide chain, with a tosyl group enhancing its solubility and stability. The general structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have demonstrated significant antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 3.3 µM to 50.9 µM, indicating potent activity against tumor growth .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | Caco-2 | 37.4 |

| 18 | HCT-116 | 3.3 |

| 19 | Caco-2 | 17.0 |

| 21 | HCT-116 | 4.9 |

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with tumor proliferation. Specifically, studies have shown that these compounds can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in many cancers . The treatment with these compounds resulted in reduced expression of PI3K and AKT genes while increasing the expression of pro-apoptotic factors like BAD.

Anticholinesterase Activity

In addition to anticancer properties, this compound derivatives have been investigated for their anticholinesterase activity. This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compounds were found to exhibit moderate potency as reversible inhibitors of acetylcholinesterase (AChE), with some variations in efficacy based on structural modifications .

Table 2: Anticholinesterase Activity of Selected Compounds

| Compound ID | AChE Inhibition (%) |

|---|---|

| A | 45 |

| B | 60 |

| C | 30 |

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study conducted on various derivatives of this compound revealed significant differences in antiproliferative activity across different cancer cell lines, suggesting a structure-activity relationship (SAR) that warrants further investigation .

- Inhibition Studies : Molecular docking studies indicated that the binding affinity of these compounds to the target proteins involved in cancer pathways was substantial, reinforcing their potential as therapeutic agents .

- Neuroprotective Studies : Research has also focused on the neuroprotective effects of these compounds due to their ability to inhibit cholinesterase enzymes, which could lead to advancements in treating Alzheimer's disease .

Propriétés

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-14-9-11-16(12-10-14)22(20,21)13-5-8-17(19)18-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPFWYZUTFJNTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.